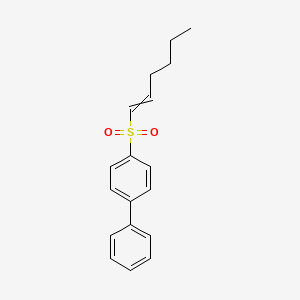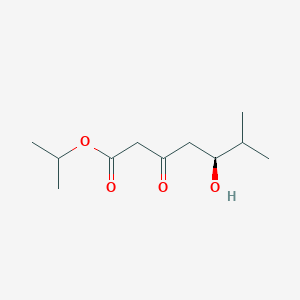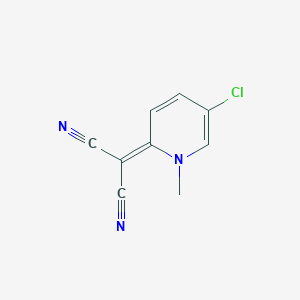![molecular formula C12H15F3OSi B15172748 Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane CAS No. 921610-51-7](/img/structure/B15172748.png)
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a silane group through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane typically involves the reaction of trimethylsilyl chloride with a trifluoromethylated phenyl compound under specific conditions. One common method involves the use of a halogen acceptor, such as a phosphorus (III) reagent, to facilitate the reaction. The process generally requires an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a metal catalyst.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The ethenyl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal catalysts such as palladium or copper, as well as nucleophiles like fluoride ions. Reaction conditions often involve inert atmospheres, controlled temperatures, and specific solvents like tetrahydrofuran (THF) or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include trifluoromethylated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is widely used in scientific research due to its ability to introduce trifluoromethyl groups into organic molecules. This modification can enhance the biological activity, stability, and lipophilicity of compounds, making it valuable in:
Chemistry: Used as a reagent in organic synthesis to create trifluoromethylated compounds.
Biology: Employed in the development of bioactive molecules with improved pharmacokinetic properties.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane exerts its effects involves the transfer of the trifluoromethyl group to target molecules. This process is often facilitated by metal catalysts, which activate the compound and enable the formation of new carbon-fluorine bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
Trimethyl({2-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane is unique due to its specific structure, which combines the trifluoromethyl group with a phenyl and ethenyl linkage to a silane group. This unique configuration allows for distinct reactivity and applications compared to other trifluoromethylating reagents .
Propriétés
Numéro CAS |
921610-51-7 |
|---|---|
Formule moléculaire |
C12H15F3OSi |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
trimethyl-[2-[4-(trifluoromethyl)phenyl]ethenoxy]silane |
InChI |
InChI=1S/C12H15F3OSi/c1-17(2,3)16-9-8-10-4-6-11(7-5-10)12(13,14)15/h4-9H,1-3H3 |
Clé InChI |
NGZZOEJCUWDPGX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC=CC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
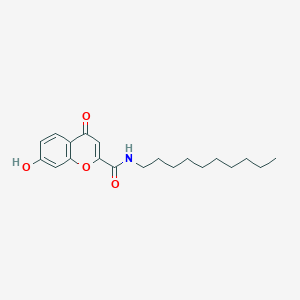
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
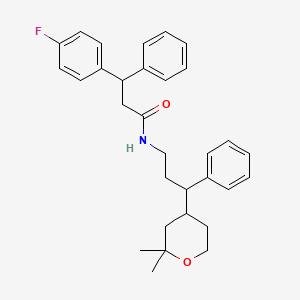
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
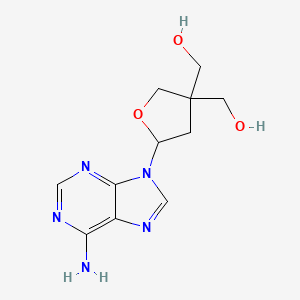
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
